molecular formula C9H15F2NO B11790643 3,3-Difluoro-2,2,6,6-tetramethylpiperidin-4-one

3,3-Difluoro-2,2,6,6-tetramethylpiperidin-4-one

Cat. No.: B11790643
M. Wt: 191.22 g/mol
InChI Key: HYQUVXLUXPLGTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,3-Difluoro-2,2,6,6-tetramethylpiperidin-4-one is a fluorinated piperidine derivative. This compound is known for its unique structural features, which include two fluorine atoms and four methyl groups attached to a piperidine ring. The presence of fluorine atoms often imparts unique chemical and physical properties to the compound, making it of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Difluoro-2,2,6,6-tetramethylpiperidin-4-one typically involves the introduction of fluorine atoms into a piperidine ring. One common method involves the reaction of 2,2,6,6-tetramethylpiperidin-4-one with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3,3-Difluoro-2,2,6,6-tetramethylpiperidin-4-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: 3,3-Difluoro-2,2,6,6-tetramethylpiperidin-4-ol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3,3-Difluoro-2,2,6,6-tetramethylpiperidin-4-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, especially in the development of fluorinated pharmaceuticals.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases where fluorinated compounds have shown efficacy.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3,3-Difluoro-2,2,6,6-tetramethylpiperidin-4-one involves its interaction with specific molecular targets. The fluorine atoms can enhance the compound’s binding affinity to enzymes or receptors, leading to inhibition or activation of specific pathways. For example, fluorinated compounds are known to inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism.

Comparison with Similar Compounds

Similar Compounds

    2,2,6,6-Tetramethylpiperidin-4-one: Lacks the fluorine atoms, resulting in different chemical and physical properties.

    3,3-Difluoro-2,2,6,6-tetramethylpiperidin-4-amine: Similar structure but with an amine group instead of a ketone.

Uniqueness

The presence of fluorine atoms in 3,3-Difluoro-2,2,6,6-tetramethylpiperidin-4-one imparts unique properties such as increased lipophilicity, metabolic stability, and binding affinity to biological targets. These features make it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C9H15F2NO

Molecular Weight

191.22 g/mol

IUPAC Name

3,3-difluoro-2,2,6,6-tetramethylpiperidin-4-one

InChI

InChI=1S/C9H15F2NO/c1-7(2)5-6(13)9(10,11)8(3,4)12-7/h12H,5H2,1-4H3

InChI Key

HYQUVXLUXPLGTH-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=O)C(C(N1)(C)C)(F)F)C

Origin of Product

United States

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